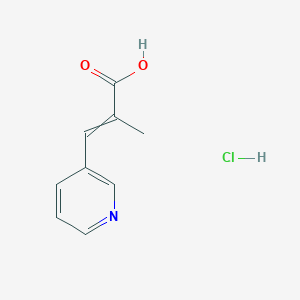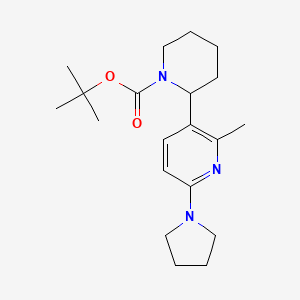![molecular formula C7H12INO B11824031 [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6R)-6-iodo-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring an iodine atom and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which enables the formation of the azabicyclo structure under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its functional groups and reactivity make it useful in the synthesis of materials and fine chemicals.
Mecanismo De Acción
The mechanism by which [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects depends on its interactions with molecular targets. The iodine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.
Comparación Con Compuestos Similares
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other azabicyclo compounds, such as:
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- 8-azabicyclo[3.2.1]octane derivatives
- 2-azabicyclo[2.2.1]heptanes
These compounds share similar structural features but differ in their functional groups and specific applications [(1R,6R)-6-iodo-3-azabicyclo[41
Propiedades
Fórmula molecular |
C7H12INO |
|---|---|
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C7H12INO/c8-7-1-2-9-4-6(7,3-7)5-10/h9-10H,1-5H2/t6-,7+/m1/s1 |
Clave InChI |
PZDCSBLTSBMLPO-RQJHMYQMSA-N |
SMILES isomérico |
C1CNC[C@@]2([C@]1(C2)I)CO |
SMILES canónico |
C1CNCC2(C1(C2)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)




![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)

